1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Descripción general

Descripción

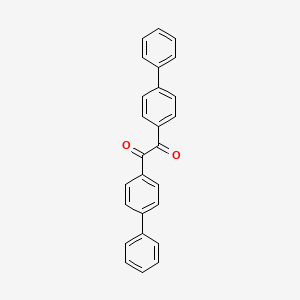

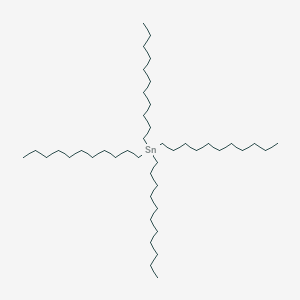

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a chemical compound with the molecular formula C26H18O21. It is a structure that includes two biphenyl groups attached to an ethane-1,2-dione group1.

Synthesis Analysis

While specific synthesis methods for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available, similar compounds have been synthesized through classical Witting-Horner and Sonogashira cross-coupling reactions2. Another method involves the substitution of bromines by CPDIPS-acetylenes under elevated temperature conditions3.

Molecular Structure Analysis

The molecular structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione consists of two biphenyl groups attached to an ethane-1,2-dione group1. The exact molecular weight is 696.277678395 g/mol4.

Chemical Reactions Analysis

The specific chemical reactions involving 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available. However, biphenyl compounds generally undergo electrophilic substitution reactions similar to benzene5.Physical And Chemical Properties Analysis

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione has a molecular weight of 696.8 g/mol, a XLogP3 of 13.1, and a topological polar surface area of 40.6 Ų4. It has no hydrogen bond donors, four hydrogen bond acceptors, and 11 rotatable bonds4.Aplicaciones Científicas De Investigación

Optical Properties

Research on derivatives of ethane-1,2-diones, including those similar to 1,2-bis-biphenyl-4-yl-ethane-1,2-dione, highlights their intriguing optical properties. For instance, studies on furanic and thiophenic ethane-1,2-diones reveal insights into their spectral measurements, geometries, and electron absorption spectra, contributing significantly to the understanding of their optical characteristics (Lukes et al., 2003).

Chromophore Systems

Explorations into the conformation and light absorption of various (2-Alkoxyvinyl)ethanediones, closely related to the chemical structure of interest, have been carried out. These studies involve crystal structure analysis and spectroscopy to investigate the color properties of these compounds in both solid and solution states, thereby contributing to the knowledge of chromophore systems (Effenberger et al., 1991).

Decarbonylation Studies

Research on α-diketones like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione provides insights into their fragmentation patterns under mass spectrometry. This area of study aids in understanding the decarbonylation processes and the behavior of similar compounds under specific conditions (Percino et al., 2007).

Alkaloid Isolation from Marine Sponges

The isolation of 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges marks an important area of study. The discovery of such compounds broadens our understanding of the chemical diversity in marine organisms and their potential applications in various fields (McKay et al., 2002).

Safety And Hazards

Specific safety and hazard information for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is not readily available. However, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols when handling similar compounds8.

Direcciones Futuras

The future directions for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available. However, biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products5. Therefore, further research and development in this area can be expected.

Propiedades

IUPAC Name |

1,2-bis(4-phenylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSKPXEIKBTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298205 | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

CAS RN |

4746-80-9 | |

| Record name | NSC121480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)

![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)

![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)